molecular formula C10H19NO3 B2576158 Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate CAS No. 1896685-97-4

Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Cat. No.: B2576158
CAS No.: 1896685-97-4
M. Wt: 201.266
InChI Key: AMVHIJASJZUXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through selective oxidation or hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(3-hydroxy-2-pyrrolidinyl)acetate: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    Tert-butyl 2-(3-aminopyrrolidin-3-yl)acetate: Contains an amino group instead of a hydroxyl group.

    Tert-butyl 2-(3-methoxypyrrolidin-3-yl)acetate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group, which can influence its reactivity and interactions in chemical and biological systems

Properties

IUPAC Name

tert-butyl 2-(3-hydroxypyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)6-10(13)4-5-11-7-10/h11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVHIJASJZUXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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